7-chloro-6-methyl-1H-pyrrolo[3,2-b]pyridine
Description
7-Chloro-6-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic aromatic compound featuring a fused pyrrole-pyridine core. Its structure includes a chlorine atom at position 7 and a methyl group at position 6 (Figure 1). This substitution pattern distinguishes it from simpler pyrrolopyridine derivatives and confers unique physicochemical properties, such as enhanced lipophilicity and steric effects, which are critical in medicinal chemistry for optimizing drug-receptor interactions .
Properties
IUPAC Name |
7-chloro-6-methyl-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-4-11-6-2-3-10-8(6)7(5)9/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXNYJUNUSJSFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C=CNC2=C1Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-6-methyl-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chloro-3-methylpyridine with a suitable pyrrole derivative in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate cyclization, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at the 7-position undergoes nucleophilic aromatic substitution (NAS) due to its electron-deficient aromatic system. Reactions include:
Key Observations
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Catalyst selectivity : Pd(OAc)₂ with RuPhos ligand favors C-2 arylation over C-4 substitution, enabling site-specific transformations .
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Reactivity challenges : Deprotection of SEM-protected intermediates can release formaldehyde, leading to side products like tricyclic 7-azaindoles .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions, critical for diversifying its structure:
| Reaction Type | Catalyst System | Key Step | Yield |
|---|---|---|---|
| Suzuki–Miyaura | Pd₂(dba)₃/XPhos | C-2 arylation with aryl boronic acids | 68–75% |
| C-H arylation | Pd(OAc)₂/RuPhos | Tandem amination and arylation | Up to 94% conversion |
Mechanistic Insights
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Catalyst choice : Pd₂(dba)₃/XPhos enables selective C-2 arylation, minimizing over-arylation at C-4 .
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Regioselectivity : The pyrrole ring directs electrophilic attack to the pyridine moiety, favoring C-2 substitution over C-4 .
Rearrangement and Isomerization
Nucleophilic substitution at C-4 can trigger structural rearrangements:
Key Implications
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Equilibrium dynamics : Reactions with primary amines often yield mixtures due to reversible isomerization .
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Stability factors : Electron-donating groups at C-6 (e.g., methyl) enhance pyrrole ring stability, reducing rearrangement susceptibility .
Oxidative Stability
The C-2 position is prone to oxidation, as observed in related pyrrolopyridines:
Scientific Research Applications
Medicinal Chemistry: This compound and its derivatives have shown promise as inhibitors of specific enzymes and receptors, making them potential candidates for drug development.
Material Science: The unique electronic properties of this compound make it suitable for use in organic semiconductors and other electronic materials.
Biological Research: It has been studied for its potential effects on cellular processes and its ability to modulate biological pathways.
Mechanism of Action
The mechanism of action of 7-chloro-6-methyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of enzymes or receptors by binding to their active sites and preventing their normal function. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Key Compounds Analyzed:
7-Chloro-1H-Pyrrolo[3,2-b]Pyridine (CAS 357263-48-0) Substituents: Chlorine at position 5. Molecular Formula: C₇H₅ClN₂; MW: 152.58 g/mol .
7-Chloro-2-Ethyl-5-(Trifluoromethyl)-1H-Pyrrolo[3,2-b]Pyridine-6-Carbonitrile (CAS 1260897-26-4) Substituents: Chlorine (7), ethyl (2), trifluoromethyl (5), and cyano (6). Molecular Formula: C₁₁H₈ClF₃N₃; MW: 280.65 g/mol . Comparison: The trifluoromethyl and cyano groups enhance electronic withdrawal, increasing stability and lipophilicity. The ethyl group introduces greater steric hindrance than the methyl group in the target compound.
5-Bromo-7-Chloro-1H-Pyrrolo[2,3-c]Pyridine
- Substituents : Bromine (5), chlorine (7).
- Ring System : Pyrrolo[2,3-c]pyridine (vs. [3,2-b] in the target compound).
- Comparison : The altered ring junction and bromine substituent may reduce aromatic conjugation efficiency, affecting binding affinity in biological systems .
Physicochemical and Pharmacological Properties
Table 1: Comparative Data of Pyrrolopyridine Derivatives
*logP values estimated using fragment-based methods.
†Calculated based on structural similarity.
Key Observations:
- Lipophilicity: The methyl group in the target compound increases logP compared to the non-methylated analog (1.8 vs. ~2.5), enhancing membrane permeability .
- Ring Position : Pyrrolo[2,3-c]pyridine derivatives (e.g., 5-bromo-7-chloro) exhibit distinct electronic distributions due to altered ring fusion, impacting π-π stacking in protein binding .
Biological Activity
7-Chloro-6-methyl-1H-pyrrolo[3,2-b]pyridine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and therapeutic applications based on diverse research findings.
Structure and Properties
The compound belongs to the pyrrolo[3,2-b]pyridine family, which is characterized by a bicyclic structure that includes a pyrrole moiety fused to a pyridine ring. The presence of chlorine and methyl groups at specific positions enhances its biological activity by influencing interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Inhibits cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis.
- Antiviral Properties : Demonstrates activity against certain viral infections by interfering with viral replication.
- Inhibition of Kinases : Acts as an inhibitor of specific kinases involved in cancer progression.
Antitumor Activity
A significant study explored the compound's effect on various cancer cell lines. The results indicated that this compound effectively inhibited the growth of human colon cancer cells (HCT116) with an IC50 value of approximately 0.55 µM. This suggests potent antiproliferative activity correlated with its ability to induce apoptosis in these cells .
Antiviral Activity
Research has shown that this compound exhibits antiviral effects against certain viruses. For instance, it was found to inhibit viral replication in vitro, demonstrating a potential application in treating viral infections .
Kinase Inhibition
The compound has been characterized as a selective inhibitor of MPS1 kinase, which plays a crucial role in cell division and cancer progression. It stabilizes an inactive conformation of MPS1, preventing its interaction with ATP and substrate peptides .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Key findings include:
- Chlorine Substitution : The presence of chlorine at the 7-position enhances binding affinity to target proteins.
- Methyl Group : The methyl group at position 6 is critical for maintaining the stability and activity of the compound.
Case Studies
| Study | Biological Activity | IC50 Value | Notes |
|---|---|---|---|
| Study 1 | Antitumor (HCT116) | 0.55 µM | Induces apoptosis |
| Study 2 | Antiviral | N/A | Inhibits viral replication |
| Study 3 | MPS1 Kinase Inhibition | 0.025 µM | Selective inhibition |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 7-chloro-6-methyl-1H-pyrrolo[3,2-b]pyridine, and how can purity be ensured during purification?
- Methodological Answer : A common approach involves halogenation and methylation steps. For example, chlorination can be achieved using reagents like Selectfluor® in acetonitrile/ethanol under reflux (70°C, 12–24 hours). Methylation may employ NaH and methyl iodide (MeI) in THF at 0°C to room temperature . Purification typically involves column chromatography with solvent systems such as DCM/EA (1:1 to 4:1) and verification via HPLC (>98% purity) . Polar solvents like DMF or THF are preferred for reaction facilitation .
Q. Which analytical techniques are critical for characterizing this compound and confirming its regiochemistry?
- Methodological Answer : Use H NMR (DMSO-d₆) to identify proton environments (e.g., aromatic protons at δ 7.23–8.21 ppm) and F NMR for halogenated intermediates. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ with <0.3 ppm error). X-ray crystallography or 2D NMR (e.g., NOESY) resolves regiochemical ambiguities in fused ring systems .
Q. What solvent systems and storage conditions are recommended to maintain compound stability?
- Methodological Answer : Store in anhydrous DMSO or acetonitrile at –20°C to prevent hydrolysis. Avoid prolonged exposure to moisture or light. For reactions, polar aprotic solvents (DMF, THF) enhance solubility and reactivity .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization (e.g., chlorination, fluorination) be addressed?
- Methodological Answer : Use directing groups (e.g., sulfonyl or boronic acid) to control electrophilic substitution. For example, fluorination with Selectfluor® at specific positions requires steric and electronic modulation of the pyrrolopyridine core. Computational modeling (DFT) predicts reactive sites, while isotopic labeling (e.g., C) tracks reaction pathways .
Q. What strategies resolve contradictions in reported reaction yields (e.g., 29% vs. theoretical >70%) for similar pyrrolopyridine derivatives?
- Methodological Answer : Optimize stoichiometry (e.g., 1.5 eq. Selectfluor®), solvent ratios (acetonitrile:ethanol = 5:1), and reaction time (extended to 48 hours). Parallel screening of catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) improves efficiency. Post-hoc analysis via LC-MS identifies side products (e.g., overhalogenation) .
Q. How can this compound serve as a scaffold for structure-activity relationship (SAR) studies in kinase inhibition?
- Methodological Answer : Introduce substituents at the 3-, 5-, or 7-positions via Suzuki-Miyaura coupling (e.g., 3,4-dimethoxyphenylboronic acid) or nucleophilic aromatic substitution. Evaluate inhibitory activity against kinases (e.g., JAK2, EGFR) using enzymatic assays and molecular docking. Compare IC₅₀ values of analogs to establish SAR trends .
Q. What mechanistic insights exist for the compound’s reactivity in multi-step syntheses (e.g., cyclization, chlorination)?
- Methodological Answer : Cyclization of intermediates (e.g., ethyl 2-cyano-4,4-dimethoxybutanoate) proceeds via nucleophilic attack and dehydration. Chlorination with POCl₃ or SOCl₂ follows an SNAr mechanism, with kinetics monitored via in situ IR spectroscopy. Trapping intermediates (e.g., with DABCO) validates proposed pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
